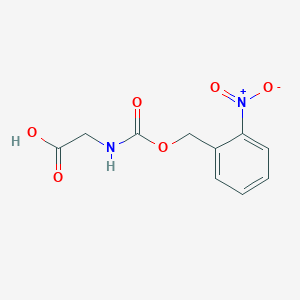

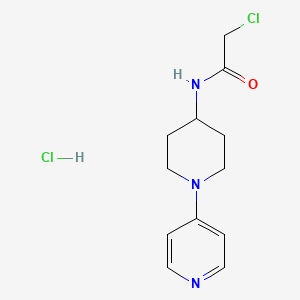

(((2-Nitrobenzyl)oxy)carbonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of photolabile protecting group (PPG), which is a chemical modification to a molecule that can be removed with light . PPGs enable high degrees of chemoselectivity as they allow researchers to control spatial, temporal, and concentration variables with light . The removal of a PPG does not require chemical reagents, and the photocleavage of a PPG is often referred to as “traceless reagent processes”, and is often used in biological model systems and multistep organic syntheses .

Molecular Structure Analysis

The molecular formula of(((2-Nitrobenzyl)oxy)carbonyl)glycine is C10H10N2O6 . Its molecular weight is 254.20 . Chemical Reactions Analysis

(((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of Nitrobenzyl-based PPGs, which are often considered the most commonly used PPGs . These PPGs are traditionally identified as Norrish Type II reaction as their mechanism was first described by Norrish in 1935 . Norrish elucidated that an incident photon (200 nm < λ < 320 nm) breaks the N=O π-bond in the nitro-group, bringing the protected substrate into a diradical excited state .

科学的研究の応用

- CNB-glycine is commonly employed as a photolabile protecting group in biological studies. Upon exposure to UV light, it undergoes decarboxylation, releasing the photoprotected species. Researchers use this property to control biological processes with spatial and temporal precision .

- Incorporating CNB-glycine into polymer matrices allows the creation of photosensitive materials. For instance, acryloylmorpholine-b-poly(2-((((2-nitrobenzyl)oxy)carbonyl)amino)ethyl methacrylate) hydrogels have been engineered. These hydrogels serve as carriers for hydrophilic compounds and can be triggered by UV light for controlled drug release .

Photolysis and Phototriggering

Photosensitive Polymers and Hydrogels

作用機序

Target of Action

The primary target of the compound (((2-Nitrobenzyl)oxy)carbonyl)glycineIt’s known that similar compounds, referred to as “caged compounds”, are often used in biological systems for the rapid release of biologically-active species at or near their site of action .

Mode of Action

The compound (((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of caged compound. The mode of action of these compounds involves a process known as photolysis, which is the decomposition or separation of molecules by the absorption of light .

In the case of (((2-Nitrobenzyl)oxy)carbonyl)glycine, photolysis involves at least two pathways. In one pathway, a conventional 2-nitrobenzyl type rearrangement takes place to release the photoprotected species via rapid decay of an aci-nitro intermediate . In a second pathway, photodecarboxylation of the starting material occurs, leading only to a slow, minor release of the photoprotected species .

Biochemical Pathways

The biochemical pathways affected by (((2-Nitrobenzyl)oxy)carbonyl)glycine are related to its photolysis process. The compound, when exposed to light, undergoes a rearrangement that releases a photoprotected species . This process can affect various biochemical pathways depending on the nature of the photoprotected species released.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (((2-Nitrobenzyl)oxy)carbonyl)glycineSimilar caged compounds are known to have unique pharmacokinetic properties due to their ability to release biologically active species upon exposure to light .

Result of Action

The result of the action of (((2-Nitrobenzyl)oxy)carbonyl)glycine is the release of a photoprotected species upon exposure to light . This release can have various molecular and cellular effects depending on the nature of the photoprotected species and the biological system in which the compound is used.

Action Environment

The action, efficacy, and stability of (((2-Nitrobenzyl)oxy)carbonyl)glycine can be influenced by various environmental factors. For instance, the extent to which photodecarboxylation contributes to the release of the photoprotected species is affected by the nature of buffer salts in the irradiated solution . It was found to be more prominent in an amine-based buffer (MOPS) than in phosphate buffer .

特性

IUPAC Name |

2-[(2-nitrophenyl)methoxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSSZZOALJWWTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((2-Nitrobenzyl)oxy)carbonyl)glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)